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Compound of Interest

Compound Name: Rocastine

Cat. No.: B010874 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Identity: The IUPAC Name of Rocastine
Rocastine, a potent and selective histamine H1 receptor antagonist, is chemically designated

by the International Union of Pure and Applied Chemistry (IUPAC) as:

2-[2-(dimethylamino)ethyl]-4-methyl-2,3-dihydropyrido[3,2-f][1][2]oxazepine-5-thione[2]

This systematic name precisely describes the molecular structure of Rocastine, a complex

heterocyclic compound. The structure consists of a pyrido[3,2-f][1][2]oxazepine core, which is a

tricyclic system containing pyridine, oxazepine, and a shared nitrogen and oxygen atom. Key

functional groups that contribute to its pharmacological activity include a dimethylaminoethyl

side chain at the 2-position, a methyl group at the 4-position, and a thione group (C=S) at the

5-position.

Pharmacological Profile: A Selective H1 Antagonist
Rocastine is a second-generation antihistamine characterized by its high affinity and selectivity

for the histamine H1 receptor. Its mechanism of action involves competitive antagonism of

histamine at H1 receptor sites on effector cells, thereby mitigating the allergic response.

Preclinical studies have demonstrated that Rocastine is a potent, non-sedating antihistamine

with a rapid onset of action[1].

Mechanism of Action: Signaling Pathway
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As an H1 receptor antagonist, Rocastine blocks the downstream signaling cascade initiated by

histamine binding. This pathway, central to the allergic inflammatory response, involves the

activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC, in turn,

hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and

diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG

activates protein kinase C (PKC). The culmination of this cascade is the expression of pro-

inflammatory genes and the physiological manifestations of an allergic reaction.
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Figure 1: Histamine H1 Receptor Signaling Pathway and Rocastine's Point of Intervention.

Synthesis and Experimental Data
While detailed, step-by-step synthetic protocols for Rocastine are not readily available in the

public domain, the scientific literature indicates that its synthesis involves the construction of

the tricyclic pyrido[3,2-f][1][2]oxazepine core followed by the introduction of the

dimethylaminoethyl side chain. The synthesis of its optical isomers has been a key area of

research to understand the stereoselectivity of its antihistaminic activity.

Quantitative Data
Due to the limited availability of public data, a comprehensive table of quantitative data from

preclinical and clinical studies cannot be provided. However, preclinical reports indicate that

Rocastine is a highly potent H1 antagonist.
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Experimental Protocols
Detailed experimental protocols for Rocastine are proprietary and not fully disclosed in publicly

accessible literature. However, based on the assays mentioned in research abstracts, the

following are generalized protocols that would be employed to evaluate the antihistaminic

activity of a compound like Rocastine.

In Vivo Assay: Histamine-Induced Lethality in Guinea
Pigs
This assay assesses the ability of an antihistamine to protect against a lethal dose of

histamine.

Methodology:

Animal Model: Male Hartley guinea pigs weighing 300-400g are used.

Acclimatization: Animals are acclimatized for at least one week before the experiment.

Drug Administration: Rocastine or a vehicle control is administered orally (p.o.) or

intraperitoneally (i.p.) at various doses to different groups of animals.

Histamine Challenge: After a predetermined time (e.g., 1 hour), a lethal dose of histamine

dihydrochloride (e.g., 1.25 mg/kg) is injected intravenously (i.v.).

Observation: The animals are observed for signs of toxicity and mortality over a 24-hour

period.

Data Analysis: The protective effect of Rocastine is determined by calculating the

percentage of animals that survive in each treatment group compared to the control group.

The ED50 (the dose that protects 50% of the animals) can be calculated using probit

analysis.

In Vitro Assay: [3H]Mepyramine Binding to Guinea Pig
Cortex
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This radioligand binding assay measures the affinity of a compound for the histamine H1

receptor.

Methodology:

Tissue Preparation: The cerebral cortex from guinea pigs is dissected and homogenized in a

suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is then centrifuged to obtain

a crude membrane preparation.

Binding Assay: The membrane preparation is incubated with a fixed concentration of

[3H]mepyramine (a radiolabeled H1 antagonist) and varying concentrations of Rocastine in

a final volume of buffer.

Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set period

(e.g., 60 minutes) to allow for binding to reach equilibrium.

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through

glass fiber filters, which trap the membranes with the bound radioligand. The filters are then

washed with ice-cold buffer to remove any unbound radioligand.

Quantification: The amount of radioactivity on the filters is measured using a liquid

scintillation counter.

Data Analysis: The specific binding of [3H]mepyramine is determined by subtracting the non-

specific binding (measured in the presence of a high concentration of an unlabeled H1

antagonist) from the total binding. The inhibition of [3H]mepyramine binding by Rocastine is

then analyzed to calculate the IC50 (the concentration of Rocastine that inhibits 50% of the

specific binding) and the Ki (the equilibrium dissociation constant), which is a measure of the

affinity of Rocastine for the H1 receptor.
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Figure 2: Conceptual Workflow for Preclinical Evaluation of Rocastine.

Clinical Development
Information regarding the clinical development and trial results for Rocastine is not widely

available in the public domain. Further investigation into clinical trial registries and publications

would be necessary to ascertain its clinical efficacy and safety profile in humans.
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Conclusion
Rocastine is a potent and selective second-generation H1 antihistamine with a well-defined

chemical structure and mechanism of action. While detailed experimental protocols and

extensive quantitative data are not publicly available, the foundational knowledge of its

pharmacology provides a strong basis for its potential therapeutic application in the

management of allergic disorders. Further disclosure of preclinical and clinical data would be

invaluable for a comprehensive assessment of its place in the therapeutic armamentarium.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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